molecular formula C8H15N3 B15203620 Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine

Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine

Cat. No.: B15203620
M. Wt: 153.22 g/mol
InChI Key: KFCDMHCBQOGZNV-UHFFFAOYSA-N
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Description

Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine is a pyrazole-based amine derivative characterized by a 1,5-dimethylpyrazole core linked to an ethylamine group via a methylene bridge. By analogy, the ethyl-substituted variant likely shares similar solubility and physical properties but with increased molecular weight (estimated at 184.25 g/mol for C₉H₁₆N₄) and enhanced lipophilicity due to the ethyl group’s larger hydrocarbon chain.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)11(3)10-8/h5,9H,4,6H2,1-3H3

InChI Key

KFCDMHCBQOGZNV-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NN(C(=C1)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1,5-dimethyl-1H-pyrazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives with reduced nitrogen functionalities.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-3-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The substitution of the ethyl group in ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine versus the methyl group in N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-methylamine introduces critical differences:

Property This compound N-[(1,5-Dimethyl-1H-Pyrazol-3-yl)methyl]-N-Methylamine
Molecular Formula C₉H₁₆N₄ (inferred) C₇H₁₂N₄
Molecular Weight 184.25 g/mol (calculated) 156.2 g/mol
Physical State Likely liquid (colorless to pale yellow) Colorless to pale yellow liquid
Solubility Reduced water solubility (inferred) Soluble in water and organic solvents
Lipophilicity Higher (due to ethyl group) Moderate (methyl group)

The ethyl substitution increases hydrophobicity, which may reduce aqueous solubility but enhance membrane permeability in biological systems. This trend aligns with general organic chemistry principles, where alkyl chain elongation typically elevates logP values .

Biological Activity

Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. The structural diversity of these compounds allows for various interactions with biological targets, making them valuable in medicinal chemistry.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain pyrazole compounds showed up to 84% inhibition of inflammation in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac . this compound may possess similar properties due to its structural characteristics.

2. Anticancer Potential

This compound has been evaluated for its anticancer properties. In vitro studies have shown that various pyrazole derivatives can inhibit the growth of cancer cell lines such as MCF7 and A549. For example, compounds derived from pyrazole scaffolds demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Antioxidant Activity

Antioxidant properties are another notable aspect of pyrazole derivatives. Studies have indicated that compounds within this class can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases . this compound is likely to exhibit similar antioxidant capabilities.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.
  • Modulation of Signaling Pathways : These compounds can influence various signaling pathways that regulate cell growth and apoptosis.

Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model. Some derivatives exhibited significant inhibition rates (up to 78%), suggesting a promising therapeutic potential for treating inflammatory conditions .

Study 2: Anticancer Activity

In a comparative study on various pyrazole derivatives against cancer cell lines (MCF7 and A549), it was found that specific compounds showed potent cytotoxicity with IC50 values as low as 3.25 mg/mL against Hep-2 cells. This highlights the potential application of this compound in cancer therapy .

Data Tables

Biological ActivityReferenceIC50 Value (µM)Notes
Anti-inflammatory ≥84.2% inhibitionCompared with diclofenac
Anticancer (MCF7) 3.79Significant cytotoxic potential
Antioxidant Not specifiedEffective free radical scavenger

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